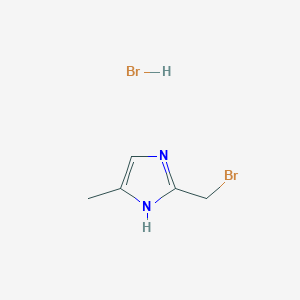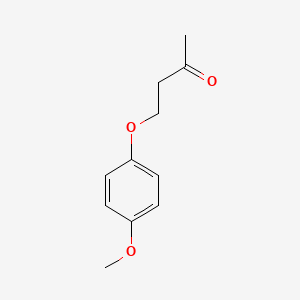![molecular formula C12H7Br2ClN2O2 B2790902 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one CAS No. 303987-66-8](/img/structure/B2790902.png)
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one is a synthetic compound with the molecular formula C12H7Br2ClN2O2 and a molecular weight of 406.46 g/mol. This compound has gained significant attention in the scientific community due to its diverse range of applications in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for bromine-lithium exchange, and various oxidizing or reducing agents depending on the desired transformation . The reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2ClN2O2/c13-9-5-16-17(12(19)11(9)14)6-10(18)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCXGDMVZSXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C(=C(C=N2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2790824.png)

![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)
![(8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate](/img/structure/B2790836.png)
![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)
![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)

![N-Methyl-N-[2-oxo-2-[[1-(2-phenylacetyl)piperidin-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2790842.png)
